1-(cyclohexanecarbonyl)-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexanecarbonyl)-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)azetidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexanecarbonyl group attached to an azetidine ring, which is further linked to a pyrimidinone moiety. Its intricate structure suggests potential utility in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexanecarbonyl chloride This intermediate can be reacted with azetidine-3-carboxamide under controlled conditions to form the azetidine ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides or amines.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interaction with biological systems can be studied to understand its potential as a therapeutic agent.
Medicine: The compound may have pharmacological properties that make it useful in drug development.
Industry: It could be used in the production of advanced materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. For instance, it might interact with specific enzymes or receptors in biological systems, leading to a cascade of biochemical reactions. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
Cyclohexanecarbonyl chloride
Azetidine-3-carboxamide
Methyl-substituted pyrimidinone derivatives
This comprehensive overview provides a detailed understanding of 1-(cyclohexanecarbonyl)-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)azetidine-3-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development could unlock its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-9-12(14(22)19-16(24)17-9)18-13(21)11-7-20(8-11)15(23)10-5-3-2-4-6-10/h10-11H,2-8H2,1H3,(H,18,21)(H2,17,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOZIILLUDHYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)C2CN(C2)C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.